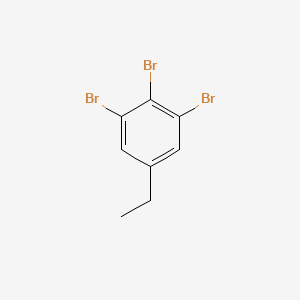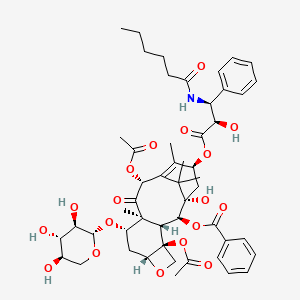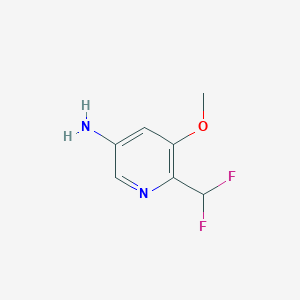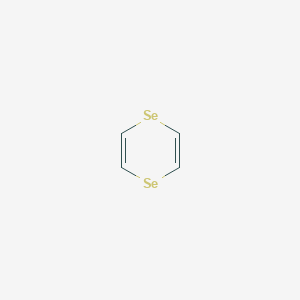
1,4-Diselenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diselenine is an organoselenium compound characterized by a six-membered ring containing two selenium atoms
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diselenine can be synthesized through several methods. One notable method involves the Diels–Alder reaction of a novel exocyclic 1,2-diselone with dimethyl acetylenedicarboxylate. This reaction produces a this compound derivative, which can be further transformed into various species .
Another method involves the reaction of [Fe3(CO)9(μ3-E)(μ3-E′)] (where E and E′ can be S, Se, or Te) with ethynylferrocene in the presence of TMNO·2H2O under microwave irradiation .
Industrial Production Methods
化学反应分析
Types of Reactions
1,4-Diselenine undergoes various chemical reactions, including:
Oxidation: The selenium atoms in this compound can be oxidized to form selenoxides or other selenium-containing species.
Reduction: Reduction reactions can convert this compound into selenides or other reduced forms.
Substitution: The selenium atoms can participate in substitution reactions, where they are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenides.
科学研究应用
1,4-Diselenine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Materials Science: Its unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Organoselenium compounds, including this compound, are studied for their potential biological activities, such as antioxidant properties.
Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of 1,4-diselenine involves its ability to participate in redox reactions due to the presence of selenium atoms. These selenium atoms can undergo oxidation and reduction, making this compound a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
1,4-Dithiine: Similar to 1,4-diselenine but contains sulfur atoms instead of selenium.
1,4-Ditellurine: Contains tellurium atoms instead of selenium.
Benzo[b]selenopheno[3,2-d]-1,2,3-selenadiazole: Another selenium-containing compound with a different ring structure.
Uniqueness
This compound is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur or tellurium analogs. These properties include different redox potentials and reactivity patterns, making this compound valuable in specific applications where other chalcogen-containing compounds may not be suitable.
属性
CAS 编号 |
290-83-5 |
|---|---|
分子式 |
C4H4Se2 |
分子量 |
210.02 g/mol |
IUPAC 名称 |
1,4-diselenine |
InChI |
InChI=1S/C4H4Se2/c1-2-6-4-3-5-1/h1-4H |
InChI 键 |
XUEGRAQVUUSOQP-UHFFFAOYSA-N |
规范 SMILES |
C1=C[Se]C=C[Se]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


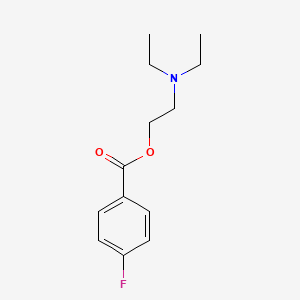
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
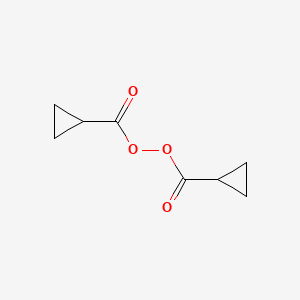
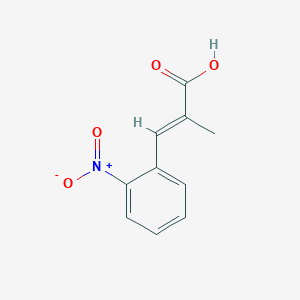
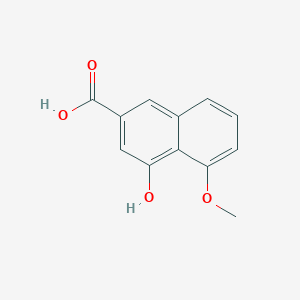
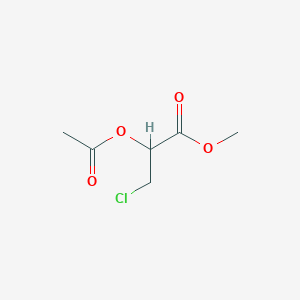
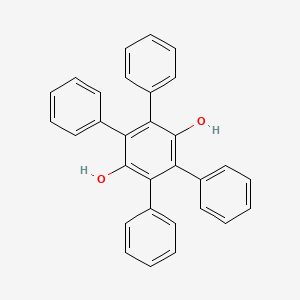
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)


